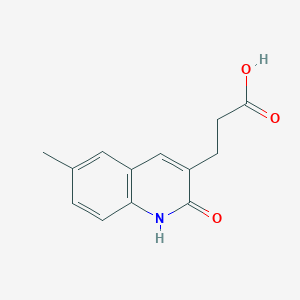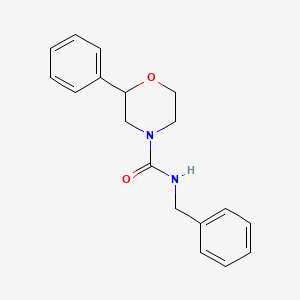
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid, also known as 3-Methyl-6-hydroxyquinoline-3-carboxylic acid, is an organic compound that is widely used in scientific research. It is a derivative of quinoline, a heterocyclic aromatic compound that is found in many natural products. This compound is a versatile molecule that has been used in a variety of applications, including synthesis, drug research, and biochemical studies.
Wissenschaftliche Forschungsanwendungen
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is widely used in scientific research. It has been used as a reagent in the synthesis of various compounds, including quinoline derivatives, benzofurans, and other heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs and antifungal agents. In addition, this compound has been used in biochemical studies, such as the study of enzyme kinetics and the study of protein-ligand interactions.
Wirkmechanismus
The mechanism of action of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid is not fully understood. However, it is thought to be involved in a number of biochemical processes, including the inhibition of enzymes, the inhibition of cell growth, and the inhibition of DNA synthesis. In addition, this compound has been shown to inhibit the activity of certain proteins, such as cyclooxygenase-2 and phospholipase A2.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which are hormones involved in inflammation and pain. In addition, this compound has been shown to inhibit the activity of phospholipase A2, an enzyme involved in the breakdown of phospholipids, a type of fat found in cell membranes. This compound has also been shown to inhibit the activity of DNA polymerase, an enzyme involved in DNA replication.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid in laboratory experiments has a number of advantages. It is relatively inexpensive and easy to obtain, and it can be stored for long periods of time. In addition, it is highly soluble in water, making it easy to use in a variety of biochemical assays. However, this compound has a number of limitations. It is a relatively weak inhibitor of cyclooxygenase-2, and it is not very effective at inhibiting the activity of phospholipase A2 or DNA polymerase.
Zukünftige Richtungen
The potential applications of 3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid are vast and varied. One potential future direction is the development of new pharmaceuticals that utilize this compound as a key ingredient. Another potential future direction is the development of new methods of synthesis that utilize this compound as a starting material. Finally, this compound could be used in the development of new biochemical assays that could be used to study a variety of biological processes.
Synthesemethoden
3-(2-hydroxy-6-methylquinolin-3-yl)propanoic acid can be synthesized via a number of methods. One of the most common methods is the reaction of 3-methyl-6-hydroxyquinoline with acetic acid in the presence of a catalyst, such as p-toluenesulfonic acid or sulfuric acid. This reaction results in the formation of this compound and water. Other methods of synthesis include the reaction of 3-methyl-6-hydroxyquinoline with ethyl acetate or isopropyl acetate, or the reaction of 3-methyl-6-hydroxyquinoline with acetic anhydride.
Eigenschaften
IUPAC Name |
3-(6-methyl-2-oxo-1H-quinolin-3-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO3/c1-8-2-4-11-10(6-8)7-9(13(17)14-11)3-5-12(15)16/h2,4,6-7H,3,5H2,1H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRXVHEQYIPNAET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{6-chloro-2-[(2-hydroxyethyl)(methyl)amino]-4-phenylquinolin-3-yl}ethan-1-one](/img/structure/B6524566.png)
![1-[3-(4-bromophenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl]propan-1-one](/img/structure/B6524580.png)


![3-[6-(morpholin-4-yl)pyridazin-3-yl]aniline](/img/structure/B6524601.png)
![1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-4-carboxylic acid](/img/structure/B6524608.png)
![1-[6-(4-chlorophenyl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524619.png)
![1-[6-(thiophen-2-yl)pyridazin-3-yl]piperidine-3-carboxylic acid](/img/structure/B6524626.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[3-(2H-1,3-benzodioxol-5-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6524629.png)
![2-{2-phenyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B6524633.png)
![6-(2H-1,3-benzodioxol-5-yl)-2-[(2-methylphenyl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B6524656.png)
![4-(hydroxymethyl)-1-[(2-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524663.png)
![4-(hydroxymethyl)-1-[(3-methylphenyl)methyl]pyrrolidin-2-one](/img/structure/B6524670.png)
![1-[(2H-1,3-benzodioxol-5-yl)methyl]-4-(hydroxymethyl)pyrrolidin-2-one](/img/structure/B6524676.png)